N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine

Lipophilicity Blood–Brain Barrier Permeability SAR Optimization

N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine (CAS 915924-65-1) is a tertiary amine composed of a 4-methylpiperidine ring linked via an ethylene spacer to an isopropylamine moiety. This compound, with a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol, is supplied as a liquid with a typical purity of 95%.

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
CAS No. 915924-65-1
Cat. No. B1463136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine
CAS915924-65-1
Molecular FormulaC11H24N2
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCNC(C)C
InChIInChI=1S/C11H24N2/c1-10(2)12-6-9-13-7-4-11(3)5-8-13/h10-12H,4-9H2,1-3H3
InChIKeyHVMOOSAFNSNUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine (CAS 915924-65-1) – A Defined Piperidine-Based Building Block for SAR-Driven Medicinal Chemistry


N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine (CAS 915924-65-1) is a tertiary amine composed of a 4-methylpiperidine ring linked via an ethylene spacer to an isopropylamine moiety . This compound, with a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol, is supplied as a liquid with a typical purity of 95% . It is primarily utilized as a versatile synthetic building block in the development of central nervous system (CNS)-targeted small molecules, where its balanced lipophilicity (LogP 2.40) and hydrogen-bonding profile support rational structure–activity relationship (SAR) optimization [1].

Why Generic Substitution of N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine (CAS 915924-65-1) with In-Class Piperidine Analogs Risks SAR Deviation


While numerous piperidine-ethylamine derivatives share the same core scaffold, minor structural modifications—such as methylation on the piperidine ring or changes to the N-alkyl substituent—profoundly alter key physicochemical properties including lipophilicity (LogP), basicity (pKa), and conformational flexibility . These parameters govern critical drug-like behaviors: passive permeability, metabolic stability, and target engagement. For example, substituting the 4-methylpiperidine ring with an unsubstituted piperidine (e.g., CAS 99178-29-7) reduces LogP from 2.40 to 1.47, potentially compromising blood–brain barrier penetration . Similarly, replacing the isopropylamine group with a methylamine (e.g., CAS 915924-43-5) lowers the molecular weight and alters the hydrogen-bonding capacity, which can shift off-target selectivity profiles . Therefore, blind substitution within this chemotype is not chemically neutral and may derail established SAR or pharmacological hypotheses.

Quantitative Differentiation Guide for N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine (CAS 915924-65-1) Versus Structurally Adjacent Analogs


Lipophilicity (LogP) Advantage Over Unsubstituted Piperidine and N-Methyl Analogs

The target compound exhibits a calculated LogP of 2.40 , positioning it within the optimal CNS drug-like range (1–3). This value is significantly higher than that of the unsubstituted piperidine analog, [2-(piperidin-1-yl)ethyl](propan-2-yl)amine (CAS 99178-29-7), which has a LogP of 1.47 . The 4-methyl substitution on the piperidine ring contributes an additional ~0.93 LogP units, enhancing passive membrane permeability and potential brain penetration. Conversely, the N-methyl analog, N-methyl-2-(4-methylpiperidin-1-yl)ethanamine (CAS 915924-43-5), displays a lower LogP of 1.69 , underscoring the lipophilicity contribution of the isopropyl group.

Lipophilicity Blood–Brain Barrier Permeability SAR Optimization

Enhanced Basicity (pKa) Versus N-Methyl and Unsubstituted Piperidine Derivatives

The predicted pKa of the target compound is 10.48 ± 0.29 , indicating a moderately strong basic amine center. This value is higher than the predicted pKa of the N-methyl analog N-methyl-2-(4-methylpiperidin-1-yl)ethanamine (pKa values reported as 9.985 and 6.502) [1]. The higher basicity of the isopropylamine moiety relative to a secondary methylamine influences the protonation state at physiological pH, which in turn modulates receptor binding kinetics and solubility. For comparison, piperidine-containing compounds without the 4-methyl substitution typically exhibit pKa values in the 8.2–8.5 range [2].

Basicity Receptor Binding Ionization State

Increased Molecular Weight and Rotatable Bond Count Confer Greater Conformational Flexibility

The target compound possesses a molecular weight of 184.32 g/mol and 4 rotatable bonds . In contrast, the N-methyl analog (CAS 915924-43-5) has a lower molecular weight of 156.27 g/mol and only 3 rotatable bonds . The additional rotatable bond arises from the isopropyl substituent, which provides extra conformational degrees of freedom that can be leveraged to optimize ligand–receptor complementarity. While increased molecular weight can reduce ligand efficiency metrics, the flexibility afforded by the fourth rotatable bond may be essential for achieving a specific binding pose.

Molecular Weight Conformational Flexibility Rotatable Bonds

Physical Form (Liquid) Facilitates Precise Liquid Handling in Automated Synthesis

The target compound is supplied as a liquid , whereas several close analogs, such as N-methyl-2-(4-methylpiperidin-1-yl)ethanamine, are reported as solids under standard storage conditions [1]. The liquid state simplifies volumetric dispensing in automated parallel synthesis platforms and reduces the need for solvent reconstitution steps that can introduce errors or contamination. This practical differentiator is particularly relevant in high-throughput medicinal chemistry environments where workflow consistency is paramount.

Physical Form Liquid Handling Automated Synthesis

Comparable Topological Polar Surface Area (TPSA) Maintains CNS Drug-Like Profile While Lipophilicity Differs

Despite differences in lipophilicity, the topological polar surface area (TPSA) of the target compound is 15.3 Ų [1], which is nearly identical to that of the N-methyl analog (15.27 Ų) . This indicates that the isopropyl substitution does not increase polarity, preserving a favorable CNS Multiparameter Optimization (MPO) score while achieving higher LogP. This combination—increased lipophilicity without TPSA penalty—is a desirable feature for optimizing brain penetration while maintaining acceptable aqueous solubility.

TPSA CNS MPO Score Drug-Likeness

Recommended Application Scenarios for N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine (CAS 915924-65-1) Based on Differential Property Profile


CNS-Targeted Lead Optimization Requiring Precise LogP Control

Given its measured LogP of 2.40, this compound is ideally suited for medicinal chemistry programs aimed at CNS targets where a moderate increase in lipophilicity over unsubstituted piperidine analogs (LogP ~1.47) is desired to enhance brain penetration without sacrificing drug-likeness . Its isopropylamine motif provides a handle for further derivatization (e.g., reductive amination) to install additional pharmacophoric elements.

Automated Parallel Synthesis in High-Throughput Medicinal Chemistry

The liquid physical form of this building block enables seamless integration into automated liquid handling workstations, minimizing manual weighing errors and accelerating library production. This is a key advantage over solid analogs that require dissolution and may exhibit variable solubility in common organic solvents.

SAR Studies of Piperidine-Containing Monoamine Transporter Ligands

This compound serves as a versatile scaffold for exploring the SAR of piperidine-based reuptake inhibitors. The 4-methyl substitution and isopropyl group contribute distinct steric and electronic effects that can be systematically varied to probe interactions with dopamine, norepinephrine, or serotonin transporters [1]. Its higher basicity (pKa ~10.48) relative to N-methyl analogs may also influence the binding kinetics at aminergic G-protein-coupled receptors.

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